6-Amino-1,3-dimethyl-5-nitrosouracil
Overview
Description
6-Amino-1,3-dimethyl-5-nitrosouracil is a derivative of uracil, a pyrimidine nucleobase. This compound is notable for its unique structural features, which include an amino group at the 6-position, methyl groups at the 1 and 3 positions, and a nitroso group at the 5-position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) is a tautomeric model material . It can present in two forms: nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B)
Mode of Action
The mode of action of DANU involves its ability to interconvert between its tautomeric forms . This interconversion is influenced by the nature of the solvent, pH, and solvent temperature . In a solvate with a DANU/DMSO ratio of 1:1, only Tautomer A was formed in the tautomeric crystal . This suggests that the interaction of DANU with its environment can influence its tautomeric form and, consequently, its properties.
Biochemical Pathways
It is known that tautomers can have very different physical chemical properties, such as optical properties, absorption in raman spectra, and bioactivities . Therefore, the tautomeric form of DANU could potentially influence various biochemical pathways.
Pharmacokinetics
The tautomeric form of danu in solution can be influenced by the nature of the solvent, which could potentially impact its bioavailability .
Result of Action
It is known that tautomers can have very different physical chemical properties , suggesting that the tautomeric form of DANU could potentially have diverse effects at the molecular and cellular level.
Action Environment
The action of DANU is influenced by environmental factors such as the nature of the solvent, pH, and solvent temperature . These factors can influence the tautomeric form of DANU in solution . For example, in a solvate with a DANU/DMSO ratio of 1:1, only Tautomer A was formed in the tautomeric crystal . This suggests that the environment can influence the tautomeric form of DANU and, consequently, its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil typically involves the nitration of 1,3-dimethyluracil followed by amination. One common method includes:
Nitration: 1,3-Dimethyluracil is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitroso group at the 5-position.
Amination: The nitroso derivative is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro derivatives under strong oxidizing conditions.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: 6-Amino-1,3-dimethyl-5-nitro-uracil.
Reduction Products: 6-Amino-1,3-dimethyl-5-amino-uracil.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-nitrosouracil has diverse applications across multiple scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,3-Dimethyluracil: Lacks the amino and nitroso groups, resulting in different chemical reactivity and biological activity.
6-Amino-1,3-dimethyluracil: Similar structure but without the nitroso group, leading to different chemical properties.
5-Nitroso-1,3-dimethyluracil: Lacks the amino group, affecting its biological interactions.
Uniqueness: 6-Amino-1,3-dimethyl-5-nitrosouracil is unique due to the presence of both the amino and nitroso groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for a broader range of chemical transformations and interactions compared to its analogs.
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDANYXBKROBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029280, DTXSID001176363 | |
Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |
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Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6632-68-4, 58537-55-6 | |
Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
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Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DANU | |
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Record name | DANU | |
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Record name | DANU | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |
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Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
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Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
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Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |
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Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
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Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 6-amino-1,3-dimethyl-5-nitrosouracil undergoes with thiols?
A: this compound reacts with thiols through both condensation and oxidation-reduction pathways []. This leads to a variety of products including disulfides, 4,6-dimethyl[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil []. The specific products formed depend on the thiol used and reaction conditions.
Q2: Can this compound be used to synthesize other heterocycles?
A: Yes, this compound serves as a versatile precursor in heterocyclic chemistry. For example, it reacts with phenacylidentriphenylphosphoranes to yield 7-substituted 1,3-dimethyl-lumazines []. Additionally, reacting it with dimethyl acetylenedicarboxylate (DMAD) leads to the formation of 6,7-bis(dimethoxycarbonyl)-1,3-dimethyllumazine, a valuable intermediate in the synthesis of lumazine derivatives [].
Q3: Is there a total synthesis method for theacrine utilizing this compound?
A: Yes, a total synthesis method for theacrine utilizes this compound as a starting material []. This method involves a series of reactions including nitrosation, reduction, cyclization, and methylation, offering a scalable alternative to extraction from natural sources [].
Q4: What is known about the structural characteristics of this compound?
A: this compound monohydrate crystallizes in the orthorhombic space group Pnam []. The structure of this compound, and its related derivative 6-amino-5-formyl-1,3-dimethyluracil monohydrate, show similarities to those observed when these uracil derivatives act as ligands in metal complexes [].
Q5: Have computational methods been used to study this compound?
A: Yes, molecular orbital calculations have been performed on this compound []. Although specific details of these calculations are not provided in the abstract, they likely provide insights into electronic structure, reactivity, and potential interactions with other molecules.
Q6: What about the stability and potential applications of this compound?
A: While specific stability data is limited in the provided abstracts, research has explored the habit evolution of this compound hydrate in the presence of acid and polymer additives []. This suggests efforts to understand and potentially control its crystallization behavior, which is important for potential applications. Furthermore, the role of solvents in the crystallization of this compound has also been investigated [], highlighting the importance of solvent selection for controlling its solid-state properties.
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